1-[1-(3-Ethyl-1-benzofuran-2-YL)ethyl]hydrazine
Description
1-[1-(3-Ethyl-1-benzofuran-2-YL)ethyl]hydrazine is a hydrazine derivative featuring a benzofuran core substituted with an ethyl group at the 3-position. Its structure is characterized by the planar benzofuran moiety, which contributes to π-π stacking interactions, and the hydrazine group, which enables condensation reactions to form hydrazones or heterocyclic systems.
Properties
CAS No. |
1016526-47-8 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
1-(3-ethyl-1-benzofuran-2-yl)ethylhydrazine |
InChI |
InChI=1S/C12H16N2O/c1-3-9-10-6-4-5-7-11(10)15-12(9)8(2)14-13/h4-8,14H,3,13H2,1-2H3 |
InChI Key |
YTBQUMILRMKOTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(OC2=CC=CC=C21)C(C)NN |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-[1-(3-Ethyl-1-benzofuran-2-YL)ethyl]hydrazine typically involves the reaction of 3-ethyl-2-benzofuran-1-yl ethanone with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
1-[1-(3-Ethyl-1-benzofuran-2-YL)ethyl]hydrazine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[1-(3-Ethyl-1-benzofuran-2-YL)ethyl]hydrazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1-(3-Ethyl-1-benzofuran-2-YL)ethyl]hydrazine is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function . This interaction may lead to the modulation of various biological pathways, contributing to the compound’s observed biological activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Benzofuran-Hydrazine Motifs
- Compound A: (E)-1-(1-(Benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine () Structure: Substituted with a trichlorophenyl group instead of an ethyl group. Synthesis: Prepared via condensation of 2-acetylbenzofuran and trichlorophenylhydrazine in ethanol with HCl catalysis (90% yield).
Compound B : (1E,2E)-Bis[1-(1-benzofuran-2-yl)ethylidene]hydrazine ()
- Structure : Contains two benzofuran-ethylidene units linked by a hydrazine bridge.
- Molecular Weight : 316.36 g/mol (vs. smaller molecular weight of the target compound).
- Key Differences : The bis-benzofuran structure may increase steric hindrance and π-π interactions, affecting crystallinity and binding to biological targets .
Functional Group Variations in Hydrazine Derivatives
Compound C : 2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N′-[(E)-(3-methyl-2-thienyl)methylene]acetohydrazide ()
- Structure : Incorporates a benzimidazole-thioether and thienyl group instead of benzofuran.
- Synthesis : Uses hydrazine to form the acetohydrazide linkage, similar to the target compound’s hydrazine reactivity.
- Applications : Such hybrids are explored for antimicrobial and anticancer activities due to heterocyclic diversity .
- Compound D: Hydrazonobenzenesulfonamide derivatives () Structure: Features a sulfonamide group and piperidine ring. Biological Activity: Designed as carbonic anhydrase inhibitors (CAI), highlighting how hydrazine derivatives can target enzymes.
Comparative Physicochemical Properties
Biological Activity
1-[1-(3-Ethyl-1-benzofuran-2-YL)ethyl]hydrazine, a compound with the molecular formula CHNO and a molecular weight of approximately 204.27 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxic effects, and other pharmacological activities.
- CAS Number : 1016526-47-8
- Molecular Structure : The compound features a benzofuran moiety, which is known for its diverse biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzofuran derivatives, including this compound. The following table summarizes findings from various studies on related benzofuran compounds:
| Compound | Cell Lines Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | A549, ME-180 | Not specified in available data | Induction of apoptosis via caspase activation |
| Benzofuran derivative X | B-16, HT-29 | < 10 µM | Inhibition of tubulin polymerization |
| Benzofuran derivative Y | K562 | 5.2 µM | Reactive oxygen species (ROS) generation leading to apoptosis |
The compound has shown promising results in inducing apoptosis in cancer cell lines through mechanisms involving the activation of caspases and the generation of reactive oxygen species (ROS), which are critical in mediating cell death pathways .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The results indicate that while the compound exhibits significant cytotoxic effects against various cancer cell lines, it shows reduced toxicity towards normal human cells, suggesting a degree of selectivity that is desirable in anticancer drug development.
Mechanistic Insights
The mechanism by which this compound exerts its biological effects is still under investigation. However, studies suggest that it may interact with cellular components such as:
- Caspases : Activation leading to apoptosis.
- Tubulin : Inhibition could disrupt mitotic spindle formation.
- Cytochrome C : Involvement in intrinsic apoptotic pathways.
Case Studies
A notable case study involved the synthesis and evaluation of various benzofuran derivatives, including this compound. These studies demonstrated that modifications to the benzofuran structure significantly influence biological activity. For instance:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
